1,2-Dimyristoyl-sn-glycero-3-phosphocholine 1,2-Dimyristoyl-sn-glycero-3-phosphocholine 1,2-di-O-myristoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the two phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl). It has a role as an antigen and a mouse metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphocholine, a phosphatidylcholine 28:0 and a tetradecanoate ester.
Dimyristoyl Lecithin is a myristoylated phosphatidylcholine, and a synthetic phospholipid used in liposomes and lipid bilayers with drug delivery property.
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes.
Brand Name: Vulcanchem
CAS No.: 18194-24-6
VCID: VC20883582
InChI: InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
SMILES: CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Molecular Formula: C36H72NO8P
Molecular Weight: 677.9 g/mol

1,2-Dimyristoyl-sn-glycero-3-phosphocholine

CAS No.: 18194-24-6

Cat. No.: VC20883582

Molecular Formula: C36H72NO8P

Molecular Weight: 677.9 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine - 18194-24-6

Specification

Description 1,2-di-O-myristoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the two phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl). It has a role as an antigen and a mouse metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphocholine, a phosphatidylcholine 28:0 and a tetradecanoate ester.
Dimyristoyl Lecithin is a myristoylated phosphatidylcholine, and a synthetic phospholipid used in liposomes and lipid bilayers with drug delivery property.
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes.
CAS No. 18194-24-6
Molecular Formula C36H72NO8P
Molecular Weight 677.9 g/mol
IUPAC Name [(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
Standard InChI Key CITHEXJVPOWHKC-UUWRZZSWSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid

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